2,4,6-环庚三烯-1-酮,4-异丙基-

描述

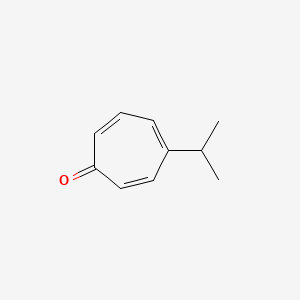

“2,4,6-Cycloheptatrien-1-one, 4-isopropyl-” is a cyclic ketone . It is also known as 4-Isopropyltropone . The compound consists of a ring of seven carbon atoms with three conjugated alkene groups and a ketone group .

Molecular Structure Analysis

The molecular formula of “2,4,6-Cycloheptatrien-1-one, 4-isopropyl-” is C10H12O . It consists of a seven-membered carbon ring with three conjugated alkene groups and a ketone group .Chemical Reactions Analysis

Tropone, a related compound, undergoes ring contraction to benzoic acid with potassium hydroxide at elevated temperature . It reacts in electrophilic substitution, for instance with bromine, but the reaction proceeds through the 1,2-addition product and is not an electrophilic aromatic substitution . Tropone derivatives also react in nucleophilic substitution very much like in nucleophilic aromatic substitution .Physical And Chemical Properties Analysis

The compound has a density of 1.0±0.1 g/cm3, a boiling point of 250.6±7.0 °C at 760 mmHg, and a flash point of 100.5±13.1 °C . It has a molar refractivity of 45.1±0.3 cm3, a polar surface area of 17 Å2, and a molar volume of 150.7±3.0 cm3 .科学研究应用

热异构化和冲击波研究

异丙基环庚三烯的热单分子异构化反应已在冲击波中 900-1400 K 的温度范围内进行了研究,提供了对大分子中衰减行为和碰撞效应的见解。这项研究对于理解光活化实验中的高压速率常数和特定速率常数至关重要 (阿斯托尔兹、特罗和维特斯,1979).

化学合成和价异构化

一项研究证明了使用布赫纳反应合成涉及环庚三烯的氮杂环支架。该研究重点介绍了室温下的快速价异构化,为有机化学和分子合成领域做出了贡献 (加连科等人,2021).

振动激发和能量转移

对振动高度激发的异丙基环庚三烯分子的研究集中在各种浴气中的碰撞能量损失和能量转移,为理解高振动态下的分子动力学提供了有价值的数据 (希普勒、特罗和文德尔肯,1983).

高压反应和稳定性研究

研究了环庚三烯与 C60 的高压 Diels-Alder 反应,导致形成具有改进的热稳定性的环加成物。这项研究为高压化学领域和富勒烯反应的研究做出了重大贡献 (刘等人,1994).

生物化学中的对映选择性合成

酶不对称技术用于从环庚三烯合成 6-环庚烯-1,3,5-三醇衍生物,说明了环庚三烯在对映选择性合成中的应用,这是现代生物化学的一个关键方面 (约翰逊、戈伦比奥夫斯基、麦吉尔和斯廷斯马,1991).

光学和电子性质调节

使用环庚三烯衍生物的锰(I)倍半富瓦烯配合物研究证明了通过配体操纵调节电子和光学性质,这对有机金属化学和材料科学领域做出了重大贡献 (塔姆、格热戈热夫斯基、施泰纳、延茨施和韦恩克,1996).

作用机制

The carbonyl group in tropone is more polarized as a result of the triene ring, giving a partial positive charge on the carbon atom and a partial negative charge on oxygen . In an extreme case, the carbon atom has a full positive charge, forming a tropylium ion ring which is an aromatic 6 electron system .

属性

IUPAC Name |

4-propan-2-ylcyclohepta-2,4,6-trien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-8(2)9-4-3-5-10(11)7-6-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWPWMAJDSLSRIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nezukone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7-Dihydro-4-(1H-imidazole-4-yl)benzo[b]thiophene](/img/structure/B1663729.png)

![4-butoxy-N-[2-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide](/img/structure/B1663743.png)